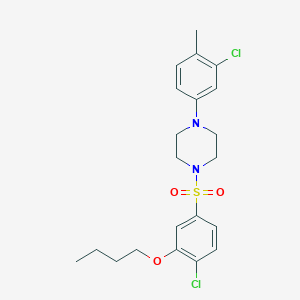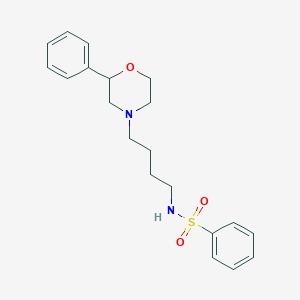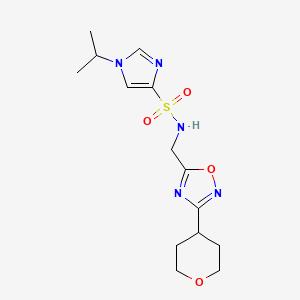
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine, commonly known as BCBP, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. BCBP belongs to the class of sulfonyl-containing piperazines, which have been found to exhibit diverse biological activities.
Mechanism of Action
The mechanism of action of BCBP is not fully understood. However, it has been suggested that BCBP may exert its pharmacological effects by inhibiting various enzymes, such as phosphodiesterase 5 (PDE5) and histone deacetylases (HDACs). PDE5 inhibition has been shown to have antitumor and anti-inflammatory effects, while HDAC inhibition has been found to have antiviral properties.
Biochemical and Physiological Effects
BCBP has been found to affect various biochemical and physiological processes. Studies have shown that BCBP can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, BCBP has been shown to inhibit viral replication by targeting viral enzymes.
Advantages and Limitations for Lab Experiments
BCBP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological activity. However, BCBP also has some limitations. It is not very soluble in water, which can make it difficult to administer in animal models. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on BCBP. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate its efficacy in different types of cancer and to determine its mechanism of action. Another area of interest is its potential as an anti-inflammatory and antiviral agent. Studies are needed to determine its efficacy in animal models of inflammation and viral infections. Additionally, the development of more soluble forms of BCBP could improve its suitability for use in animal models.
Synthesis Methods
The synthesis of BCBP involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 3-chloro-4-methylphenylpiperazine in the presence of a base. The reaction is carried out under anhydrous conditions and the product is purified by recrystallization. The yield of the synthesis is typically around 50%.
Scientific Research Applications
BCBP has been found to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties. Studies have shown that BCBP can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, BCBP has been shown to have antiviral activity against the Zika virus.
properties
IUPAC Name |
1-(3-butoxy-4-chlorophenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O3S/c1-3-4-13-28-21-15-18(7-8-19(21)22)29(26,27)25-11-9-24(10-12-25)17-6-5-16(2)20(23)14-17/h5-8,14-15H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENTVERPKYLLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2566378.png)



![Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2566384.png)
![7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566385.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[(2,6-dimethylmorpholino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2566388.png)


![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2566393.png)